molecular formula C11H13NO3 B13038653 Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate

Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate

Cat. No.: B13038653
M. Wt: 207.23 g/mol
InChI Key: HRBSAISVBTVDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate is a chemical building block based on the furo[3,4-c]pyridine scaffold, a fused heterocyclic system of significant interest in medicinal chemistry . This specific methyl ester derivative is designed for use in pharmaceutical research and development, particularly as a key intermediate in the synthesis of more complex molecules. Fused heterocycles incorporating pyridine are recognized as privileged structures in drug design, frequently appearing in compounds with diverse biological activities . The furopyridine core is present in compounds investigated for a range of pharmacological applications, and related isomers have been studied for their inhibitory activity against various biological targets . Researchers can utilize this ester in various transformations; the ester functional group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing versatile handles for further synthetic elaboration. The fused furan ring in the [3,4-c] configuration contributes to a three-dimensional structure that can be valuable for exploring novel chemical space in drug discovery programs. This product is intended for research purposes by qualified laboratory personnel only. FOR RESEARCH USE ONLY. NOT INTENDED FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USES.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 1,1-dimethyl-3H-furo[3,4-c]pyridine-6-carboxylate

InChI

InChI=1S/C11H13NO3/c1-11(2)8-4-9(10(13)14-3)12-5-7(8)6-15-11/h4-5H,6H2,1-3H3

InChI Key

HRBSAISVBTVDQR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=NC=C2CO1)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Microwave-Assisted One-Pot Condensation and Cyclization

  • Procedure: Alkyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates are reacted with halogenating agents such as NBS under microwave irradiation at controlled temperatures (~80 °C) and power (~240 W) for short durations (10 min).
  • Outcome: This method yields 4-arylsubstituted 4,7-dihydrofuro[3,4-b]pyridine derivatives in moderate to good yields (44%–89%), demonstrating the efficiency of microwave-assisted lactonization and cyclization steps.
  • Advantages: The microwave method reduces reaction time drastically compared to conventional reflux methods (12–14 h), with comparable or improved yields and purity.

Iodine-Mediated Cyclization of N-Homopropargylic β-Enaminones

  • Reagents: Molecular iodine (I2) and cesium carbonate (Cs2CO3) in acetonitrile solvent.
  • Mechanism: The reaction proceeds via the formation of an iodonium ion intermediate that facilitates nucleophilic addition of the alkyne moiety, leading to vinyl cation intermediates and eventual cyclization to form the 6,7-dihydrofuro[3,4-c]pyridine ring system.
  • Reaction Conditions: Optimal conditions include 4.0 equivalents of I2 and 2.5 equivalents of Cs2CO3 at 82 °C for 4 hours.
  • Yields: Low to moderate yields (up to 50–55%) are observed depending on substrate variation; prolonged reaction times lead to decomposition and lower yields.
  • Notes: Absence of iodine or base results in no product formation, indicating the critical role of these reagents.

Vilsmeier-Haack Formylation and Subsequent Transformations

  • Context: For related dihydropyridine derivatives, the Vilsmeier-Haack reagent (POCl3 and DMF) is used to introduce formyl groups at specific positions, which can then be converted to carboxylate esters.
  • Limitations: Conventional Vilsmeier-Haack reactions require long reaction times (~18 h) and moderate yields.
  • Improvements: Ultrasound-assisted and microwave-assisted methods have been developed to enhance reaction rates and yields, offering more practical synthetic routes.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield Range (%) Advantages Limitations
Microwave-Assisted Cyclization NBS, alkyl tetrahydropyridine, 80 °C, 240 W, 10 min 10 min 44–89 Fast, solvent-free, good yields Requires microwave equipment
Iodine-Mediated Cyclization I2 (4 eq), Cs2CO3 (2.5 eq), MeCN, 82 °C, 4 h 4 h 30–55 Direct, versatile, environmentally friendly Moderate yields, decomposition risk
Vilsmeier-Haack Formylation POCl3, DMF, reflux, 18 h 18 h Moderate Established method Long reaction time, moderate yield

Research Findings and Notes

  • Microwave-assisted methods significantly reduce synthesis time while maintaining or improving yields and product purity for fused heterocyclic systems related to this compound.
  • The iodine-mediated cyclization of β-enaminones represents a novel and environmentally friendly approach to constructing the dihydrofuro[3,4-c]pyridine core, though yields are moderate and reaction conditions require careful optimization to avoid decomposition.
  • The choice of base in iodine-mediated cyclization affects the yield; cesium carbonate is preferred over potassium or silver carbonates for better product formation.
  • Functional group transformations such as halogenation and formylation using POCl3 are critical for introducing substituents that enable ring closure and ester formation but are traditionally time-consuming and benefit from microwave or ultrasound assistance.
  • Structural characterization of synthesized compounds is routinely performed via NMR spectroscopy and sometimes X-ray crystallography to confirm ring formation and substitution patterns.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs differing in:

  • Ester groups : Ethyl vs. methyl esters (e.g., Ethyl 4-iodo-7-methyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate, 244aa ) .
  • Substituents: Halogens (Br, I, Cl), vinyl, or dimethylamino groups at positions 4 or 7 (e.g., 244ba, 245ba, 257, 263) .
  • Core modifications : Hydroxyl groups replacing esters (e.g., 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, a pyridoxine impurity) .

Physical and Spectral Properties

Key differences in physical states, melting points, and spectral data are summarized below:

Compound (Identifier) Substituents (Position) Physical State Melting Point (°C) Key Spectral Data (NMR/IR/HRMS)
Target Compound 1,1-(CH₃)₂; 6-COOCH₃ Not reported Not reported Expected ester C=O stretch ~1715–1720 cm⁻¹ (IR)
Ethyl 4-iodo-7-methyl (244aa ) 4-I; 7-CH₃; 6-COOEt Colorless crystals Not reported HRMS: m/z 332.9864 (C₁₁H₁₂NO₃I)
Ethyl 4-bromo-7-methyl (244ba ) 4-Br; 7-CH₃; 6-COOEt Colorless solid 116.5 (mixture) ¹H-NMR: δ 5.21–5.19 (m, CH₂), 2.38 (s, CH₃)
Ethyl 7-bromo-4-methyl (245ba ) 7-Br; 4-CH₃; 6-COOEt Yellowish oil N/A ¹³C-NMR: δ 165.41 (C=O), 75.36 (CH₂)
6-Methyl-1,3-dihydrofuropyridin-7-ol 7-OH; 6-CH₃ Solid (impurity) Not reported Lacks ester; hydroxyl IR stretch ~3200–3600 cm⁻¹

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Halogens (e.g., Br, I) at position 4 or 7 increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

Biological Activity

Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. As a derivative of dihydrofuro-pyridine, it possesses unique structural features that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NO3C_{11}H_{13}NO_3 with a molecular weight of approximately 207.23 g/mol. Its structural characteristics include:

  • A fused furan and pyridine ring system.
  • Two methyl groups at the 1-position of the furo ring.
  • A carboxylate group that may influence its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Antitumor Activity

Studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Case Study : In vitro assays demonstrated that derivatives of dihydropyridines showed cytotoxic effects against several cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Antibacterial and Antifungal Properties

Research has also highlighted the antibacterial and antifungal activities of related compounds:

  • Activity Spectrum : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains.
  • Research Findings : In vitro studies revealed that modifications in the furo-pyridine structure could enhance antimicrobial efficacy .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for tumor growth or microbial survival.
  • Receptor Modulation : The compound could interact with various receptors in the body, influencing neurotransmitter systems or immune responses.

Data Table: Biological Activities Summary

Activity Type Mechanism References
AntitumorCytotoxicityInduction of apoptosis
AntibacterialBroad-spectrumInhibition of bacterial growth
AntifungalVarious fungiDisruption of cell wall synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.